molecular formula C15H23FN2O2 B6051074 2-[4-[(4-Fluoro-3-methoxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol

2-[4-[(4-Fluoro-3-methoxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol

Cat. No.: B6051074
M. Wt: 282.35 g/mol
InChI Key: VFCXKQVIVZDEQC-UHFFFAOYSA-N
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Description

2-[4-[(4-Fluoro-3-methoxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a fluoro-methoxyphenyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4-Fluoro-3-methoxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol typically involves multiple steps. One common method includes the following steps:

    Formation of the Fluoro-Methoxyphenyl Intermediate: This step involves the reaction of 4-fluoro-3-methoxybenzyl chloride with a suitable base to form the fluoro-methoxyphenyl intermediate.

    Piperazine Ring Formation: The intermediate is then reacted with 1-methylpiperazine under controlled conditions to form the piperazine ring.

    Ethanol Substitution: Finally, the ethanol group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4-Fluoro-3-methoxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The fluoro-methoxyphenyl group can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanol moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Formation of 2-[4-[(4-Fluoro-3-methoxyphenyl)methyl]-1-methylpiperazin-2-yl]acetaldehyde or acetic acid.

    Reduction: Formation of 2-[4-[(4-Fluoro-3-methoxyphenyl)methyl]-1-methylpiperazin-2-yl]ethane.

    Substitution: Formation of various substituted ethanol derivatives.

Scientific Research Applications

2-[4-[(4-Fluoro-3-methoxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-[(4-Fluoro-3-methoxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol involves its interaction with specific molecular targets. The fluoro-methoxyphenyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, while the ethanol moiety may facilitate its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-(4-methoxyphenyl)ethylamine
  • 4-Fluoro-2-methylphenol
  • 4-Fluoro-3-nitrobenzoic acid

Uniqueness

2-[4-[(4-Fluoro-3-methoxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol is unique due to its combination of a fluoro-methoxyphenyl group with a piperazine ring and an ethanol moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[4-[(4-fluoro-3-methoxyphenyl)methyl]-1-methylpiperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O2/c1-17-6-7-18(11-13(17)5-8-19)10-12-3-4-14(16)15(9-12)20-2/h3-4,9,13,19H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCXKQVIVZDEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1CCO)CC2=CC(=C(C=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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